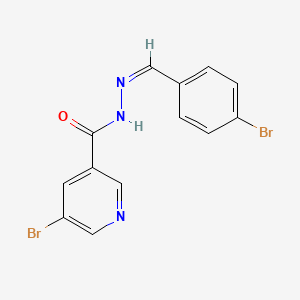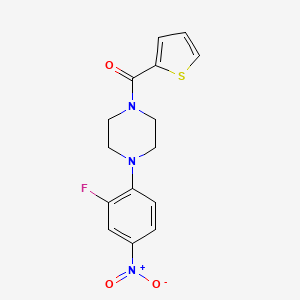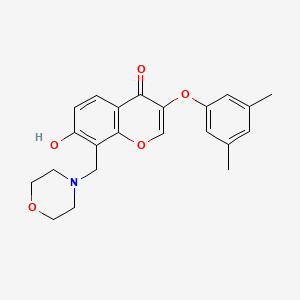![molecular formula C12H18N4O6 B5912822 N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide](/img/structure/B5912822.png)
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide, also known as BOEA, is a synthetic compound that has been of interest to scientific researchers due to its potential applications in various fields. BOEA is a diamide that contains two oxazolidinone functional groups, which are known to have biological activity.
Mécanisme D'action
The mechanism of action of N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide is not well understood. However, it is believed that the oxazolidinone functional groups in this compound may interact with biological targets through hydrogen bonding and electrostatic interactions. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria by disrupting cell wall synthesis. In vivo studies have shown that this compound has anticonvulsant activity and can reduce the severity of seizures in animal models. This compound has also been shown to have antinociceptive activity and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not well understood. This compound also has low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide. One direction is to further investigate its mechanism of action and biological activity. This could involve screening this compound against a panel of biological targets to identify its mode of action. Another direction is to explore its potential applications in materials science and catalysis. This could involve synthesizing new materials and catalysts based on this compound. Finally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer and bacterial infections. This could involve further in vitro and in vivo studies to determine its efficacy and toxicity in animal models.
Méthodes De Synthèse
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide can be synthesized by reacting ethylenediamine with two equivalents of 2-oxo-1,3-oxazolidine-3-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have antiproliferative activity against cancer cells and antibacterial activity against Gram-positive bacteria. This compound has also been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. In materials science, this compound has been used as a monomer for the synthesis of polyamides and as a ligand for the preparation of metal-organic frameworks. In catalysis, this compound has been used as a chiral ligand for asymmetric hydrogenation reactions.
Propriétés
IUPAC Name |
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6/c17-9(13-1-3-15-5-7-21-11(15)19)10(18)14-2-4-16-6-8-22-12(16)20/h1-8H2,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBULOISOBZTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC(=O)C(=O)NCCN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5912761.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5912777.png)
![methyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5912786.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)




![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)

methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
